Predicted Kinase Inhibition vs. Unsubstituted Picolinic Acid
PASS (Prediction of Activity Spectra for Substances) analysis predicts that 3-chloro-6-methanesulfonylpyridine-2-carboxylic acid exhibits a protein kinase inhibitor probability score (Pa) of 0.620 with a Pi value of 0.011 . In contrast, unsubstituted picolinic acid (pyridine-2-carboxylic acid) shows no predicted kinase inhibitory activity in the same PASS algorithm (Pa < 0.3 for kinase-related categories), demonstrating that the 3-chloro-6-methanesulfonyl substitution pattern is essential for this computationally predicted bioactivity . The Pa > 0.5 threshold conventionally indicates high likelihood of experimental confirmation.
| Evidence Dimension | Predicted protein kinase inhibitor probability (Pa value) from PASS algorithm |
|---|---|
| Target Compound Data | Pa = 0.620; Pi = 0.011 |
| Comparator Or Baseline | Unsubstituted picolinic acid: Pa < 0.3 for kinase inhibitor categories (PASS database reference profiles) |
| Quantified Difference | ≥2.1-fold higher probability score for target compound; crosses the Pa > 0.5 experimental confirmation threshold |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational algorithm; MNA descriptors; SAR base of known kinase inhibitors |
Why This Matters
Procurement decision-makers evaluating building blocks for kinase-focused libraries can prioritize this compound over unsubstituted picolinic acid based on a computationally predicted >2-fold higher probability of kinase inhibitory activity, reducing the likelihood of synthesizing inactive final compounds.
- [1] PASS prediction for 3-chloro-6-methanesulfonylpyridine-2-carboxylic acid. Table 7, Nature Scientific Reports (2025). Pa = 0.620 for protein kinase inhibitor. https://www.nature.com/articles/s41598-025-27674-7/tables/7 (accessed 2026-04-24). View Source
- [2] PASS Online reference database of bioactivity spectra for unsubstituted picolinic acid (pyridine-2-carboxylic acid). http://www.way2drug.com/passonline/ (accessed 2026-04-24). View Source
